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2-Stearo-1-olein -

2-Stearo-1-olein

Catalog Number: EVT-13559542
CAS Number:
Molecular Formula: C39H74O5
Molecular Weight: 623.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Stearo-1-olein, also known as 3-hydroxy-2-(stearoyloxy)propyl oleate, is a triglyceride composed of two stearic acid chains and one oleic acid chain esterified to a glycerol backbone. Its molecular formula is C39H74O5C_{39}H_{74}O_{5}, with a molecular weight of 623.02 g/mol . This compound is commonly found in various natural sources, including animal and plant fats, and has garnered attention for its potential therapeutic and industrial applications.

Source and Classification

2-Stearo-1-olein is classified as a triglyceride, a type of lipid that plays a crucial role in biological systems. It is derived from the esterification of glycerol with stearic and oleic acids, making it relevant in both biochemical research and industrial applications .

Synthesis Analysis

Methods

The synthesis of 2-Stearo-1-olein typically involves the esterification of glycerol with stearic acid and oleic acid. This reaction can be catalyzed by either an acid or base catalyst under controlled temperature and pressure conditions. The general steps involved in the synthesis include:

  1. Esterification: Glycerol reacts with stearic acid and oleic acid in the presence of a catalyst.
  2. Purification: The resulting product is purified using techniques such as distillation or chromatography to remove unreacted starting materials and by-products.
  3. Industrial Production: In large-scale production, esterification reactors are used, where raw materials are prepared and reacted under controlled conditions .
Chemical Reactions Analysis

Reactions and Technical Details

2-Stearo-1-olein can undergo several chemical reactions:

  1. Oxidation: This process can lead to the formation of peroxides and other oxidation products, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the oleic acid moiety to stearic acid, often facilitated by reducing agents like lithium aluminum hydride.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the ester bonds to release free fatty acids (stearic and oleic acids) and glycerol .

Major Products Formed

  • Oxidation Products: Peroxides, aldehydes, ketones.
  • Reduction Products: Stearic acid and glycerol.
  • Hydrolysis Products: Free fatty acids (stearic acid and oleic acid) and glycerol.
Mechanism of Action

The mechanism of action for 2-Stearo-1-olein involves its interaction with lipid metabolism pathways. Upon hydrolysis by lipases, it releases free fatty acids and glycerol, which are utilized in various metabolic processes. Key molecular targets include enzymes involved in lipid metabolism such as lipases and acyltransferases. The pathways affected include both the breakdown and synthesis of triglycerides and other lipids .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 623.02 g/mol
  • Physical State: Liquid at room temperature
  • Storage Temperature: Recommended at -86°C for stability .

Chemical Properties

The compound exhibits typical lipid characteristics, including significant hydrophobicity due to its long fatty acid chains. Its melting point is influenced by the degree of saturation in the fatty acids present; higher saturation typically leads to higher melting points.

Applications

2-Stearo-1-olein has diverse applications across various scientific fields:

  • Chemistry: Used as a model compound for studying lipid chemistry and triglyceride reactions.
  • Biology: Important in studies related to lipid metabolism and the physiological roles of triglycerides.
  • Medicine: Explored for potential therapeutic applications including drug delivery systems and as components in lipid-based formulations.
  • Industry: Utilized in cosmetics production, food products, and industrial lubricants due to its unique properties .
Synthesis and Structural Modification of 2-Stearo-1-olein

Enzymatic and Chemical Synthesis Pathways for Diacylglycerol Derivatives

2-Stearo-1-olein (1-stearoyl-2-oleoyl-sn-glycerol) is synthesized through enzymatic and chemical routes that dictate its regiochemical purity and functional properties. Enzymatic synthesis leverages lipases (e.g., Rhizomucor miehei lipase) with sn-1,3 regiospecificity. These catalysts selectively esterify stearic acid at the sn-1 position of glycerol, while oleic acid incorporates at sn-2 under mild temperatures (40–60°C). This method achieves >90% positional accuracy and yields of 70–85%, avoiding fatty acid degradation [4] [6]. In contrast, chemical synthesis employs non-selective catalysts like sodium methoxide for transesterification of triglycerides (e.g., high-stearic sunflower oil) or direct esterification. Though cost-effective, this route generates positional isomers (e.g., 1-oleoyl-2-stearoyl derivatives) requiring chromatographic separation, reducing net yields to 50–65% [4].

Solvent systems critically influence efficiency. tert-Butanol enhances fatty acid solubility and reduces acyl migration during enzymatic synthesis, while hexane is preferred for chemical routes due to its low polarity. Recent advances include immobilized lipases enabling continuous flow reactors, improving scalability [6].

Table 1: Synthesis Methods for 2-Stearo-1-olein

MethodCatalyst/ReagentTemperatureRegiospecificityYield
Enzymaticsn-1,3-specific lipase40–60°C>90%70–85%
ChemicalSodium methoxide80–120°C40–60%50–65%
Immobilized lipaseSilica-bound lipase B45–55°C>95%80–90%

Positional Isomerism and Fatty Acid Distribution in Glycerolipid Backbones

The functional behavior of 2-Stearo-1-olein is governed by the stereospecific positioning of stearic (C18:0) and oleic (C18:1) acids. Native fats exhibit distinct stereochemical signatures:

  • Cocoa butter (POP-rich) concentrates palmitic acid at sn-1, oleic at sn-2, and stearic at sn-3, enabling sharp melting near body temperature [4].
  • Lard deposits palmitate predominantly at sn-2 (e.g., OPO TAGs), yielding semi-solid textures, whereas 2-Stearo-1-olein’s sn-2-oleate configuration enhances fluidity and oxidative stability [4] .

Molecular dynamics simulations reveal that sn-2-unsaturated acyl chains introduce a 30° kink in the glycerol backbone. This disrupts crystal lattice formation, lowering the melting point by 15–20°C compared to trisaturated analogs. In contrast, sn-1 stearate stabilizes extended conformations, facilitating β′-crystal formation critical for chocolate tempering [4].

Table 2: Natural TAGs with Varied sn-2 Fatty Acid Distribution

SourceDominant TAG Speciessn-2 Fatty AcidMelting Point
Cocoa butterPOS, SOS, POPOleic (C18:1)34–36°C
LardOPO, OPLPalmitic (C16:0)40–42°C
Palm oilPOP, POOOleic (C18:1)35–37°C
2-Stearo-1-oleinSOOOleic (C18:1)28–30°C

Role of Chemical Interesterification in Modifying Physicochemical Functionality

Chemical interesterification (CIE) restructures 2-Stearo-1-olein-containing blends (e.g., palm stearin/palm olein) to enhance functionality. The process randomizes fatty acids using alkaline catalysts (e.g., 0.1–0.5% sodium methoxide) at 90–110°C, breaking ester bonds and redistributing acyl groups. This modifies melting profiles and crystallization kinetics [3] [4].

In palm stearin/olein blends (30:70 w/w), CIE reduces the slip melting point from 42°C to 31°C and delays fat bloom in chocolates by promoting β′ over β crystals. The mechanism involves generating asymmetric TAGs (e.g., SOO from symmetric SOS), which inhibit crystal growth. Differential scanning calorimetry (DSC) thermograms show CIE-introduced TAGs depress the melting onset by 5–8°C and broaden the melting range, enhancing "mouthfeel" in confectionery [3].

Oxidative stability also improves: Randomized palm olein/stearin blends exhibit peroxide values 40% lower than physical mixtures after 12 weeks at 40°C. This arises from disrupted crystallinity reducing oxygen diffusion and the antioxidant effect of newly formed sn-2-oleate TAGs [3].

Table 3: Impact of Interesterification on Palm-Based Blends

ParameterPhysical BlendInteresterified BlendChange
Slip melting point42°C31°C↓ 11°C
Solid Fat Content (20°C)45%28%↓ 17%
Peroxide value (12 weeks)18 meq/kg11 meq/kg↓ 39%
β-crystal formationExtensiveMinimalDelayed

Stereospecificity in Lipid Biosynthesis: Implications for 2-Stearo-1-olein Production

In vivo biosynthesis of 2-Stearo-1-olein occurs via the endoplasmic reticulum (ER)-bound Kennedy pathway, where acyltransferases exhibit strict positional specificity [6] [7]:

  • GPAT (Glycerol-3-phosphate acyltransferase) transfers stearate from stearoyl-CoA to sn-1-glycerol-3-phosphate.
  • LPAT (Lysophosphatidic acid acyltransferase) incorporates oleate at sn-2, forming phosphatidic acid.
  • Phosphatase removes phosphate, and DGAT (Diacylglycerol acyltransferase) may add a third fatty acid, though 1,2-diacylglycerols like 2-Stearo-1-olein are terminal products in some tissues [4] [6].

LPAT selectivity ensures >80% oleate occupies sn-2 in plants like Brassica spp. Mutant studies show LPAT-silencing redirects oleate to sn-1/3, increasing melting points by 10°C. ER topology further constrains specificity: GPAT and LPAT reside on the ER lumenal surface, segregating saturated and unsaturated acyl-CoA pools [6].

Industrial production exploits this by expressing LPAT in oilseed yeasts, yielding 2-Stearo-1-olein at >50% purity. Challenges include competition from TAG-synthesizing enzymes (e.g., DGAT1), necessitating gene knockout to accumulate diacylglycerols [4].

Table 4: Enzymatic Steps in 2-Stearo-1-olein Biosynthesis

EnzymeGene FamilySubstratePosition SpecificityProduct
GPATGPAT9sn-G3P + stearoyl-CoAsn-11-stearoyl-G3P
LPATLPAT21-stearoyl-G3P + oleoyl-CoAsn-21-stearoyl-2-oleoyl-G3P
PhosphatasePAP1-stearoyl-2-oleoyl-G3P-2-Stearo-1-olein

Properties

Product Name

2-Stearo-1-olein

IUPAC Name

[(2R)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

Molecular Formula

C39H74O5

Molecular Weight

623.0 g/mol

InChI

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17-/t37-/m1/s1

InChI Key

QFAYEXQEVKDUJW-PXYGFXEISA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC

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